2-Fluoro-3-(4-fluorophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(4-fluorophenyl)phenol is an aromatic compound that features a phenol group substituted with fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-fluorophenyl)phenol can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated phenol under palladium catalysis.
Direct Fluorination: Another approach involves the direct fluorination of 3-(4-fluorophenyl)phenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound often utilizes the Suzuki–Miyaura coupling due to its scalability and efficiency. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(4-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2-Fluoro-3-(4-fluorophenyl)phenol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its unique electronic properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4-fluorophenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenol
- 4-Fluorophenol
- 3-Fluorophenol
Comparison
2-Fluoro-3-(4-fluorophenyl)phenol is unique due to the presence of two fluorine atoms at specific positions on the phenol ring. This dual substitution enhances its chemical stability and reactivity compared to similar compounds with only one fluorine atom. Additionally, the electronic properties of the compound are distinct, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
2-Fluoro-3-(4-fluorophenyl)phenol, a fluorinated phenolic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10F2O
- Molecular Weight : 220.21 g/mol
- IUPAC Name : this compound
- CAS Number : 1214345-51-3
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Phenol derivatives and fluorinating agents.
- Fluorination Reaction : The introduction of fluorine atoms at specific positions on the phenolic ring can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or via electrophilic aromatic substitution.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential antimicrobial agent in treating infections caused by resistant strains.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell wall synthesis or metabolic pathways in bacteria.
- Disruption of Membrane Integrity : Fluorinated compounds often exhibit enhanced lipophilicity, allowing them to disrupt microbial membranes.
Case Studies and Research Findings
-
Inhibition of Tyrosinase Activity :
A study demonstrated that derivatives containing the fluorinated phenyl moiety significantly inhibited tyrosinase, an enzyme involved in melanin production. The IC50 values for these compounds ranged from 0.19 to 1.72 μM, indicating strong inhibitory potential compared to standard inhibitors like kojic acid . -
Antibiofilm Activity :
Research highlighted the efficacy of this compound in reducing biofilm formation in Staphylococcus aureus. The compound exhibited a biofilm inhibition concentration (MBIC) of approximately 62.5 μg/mL, showcasing its potential in preventing biofilm-related infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:
Compound | MIC (μg/mL) | Biofilm Inhibition (MBIC) |
---|---|---|
This compound | 32 | 62.5 |
4-Fluorophenol | 64 | 125 |
Phenol | >128 | >250 |
This table illustrates that the introduction of fluorine atoms enhances both antimicrobial and antibiofilm activities compared to non-fluorinated analogs.
Properties
CAS No. |
1214345-51-3 |
---|---|
Molecular Formula |
C12H8F2O |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-fluoro-3-(4-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8F2O/c13-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)14/h1-7,15H |
InChI Key |
IHZRNOUFEWCZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.